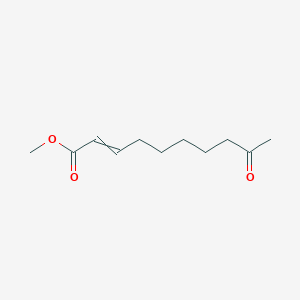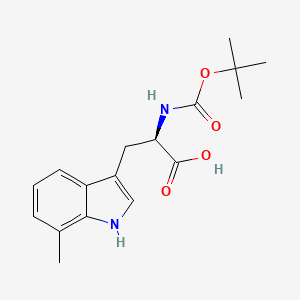
Boc-7-Methyl-D-Tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-7-Methyl-D-Tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the indole ring is methylated at the 7-position. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-7-Methyl-D-Tryptophan typically involves the protection of the amino group of 7-methyl-D-tryptophan with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions are generally mild, and the process can be carried out in either aqueous or anhydrous environments .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization and chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-7-Methyl-D-Tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the Boc group.
Substitution: The methyl group on the indole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction typically results in the removal of the Boc group, yielding 7-methyl-D-tryptophan .
Applications De Recherche Scientifique
Boc-7-Methyl-D-Tryptophan is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: In studies involving protein structure and function, as well as enzyme-substrate interactions.
Medicine: As a potential therapeutic agent and in drug development for targeting specific pathways.
Industry: In the production of pharmaceuticals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of Boc-7-Methyl-D-Tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides stability, allowing the compound to be used in various reactions without premature degradation. The methyl group at the 7-position of the indole ring can influence the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Boc-7-Methyl-L-Tryptophan
- Boc-7-Methyl-DL-Tryptophan
- Boc-7-Ethyl-D-Tryptophan
Uniqueness
Boc-7-Methyl-D-Tryptophan is unique due to its specific stereochemistry (D-isomer) and the presence of the Boc protecting group, which provides stability and reactivity in various chemical reactions. Its methylation at the 7-position also distinguishes it from other tryptophan derivatives, potentially altering its biological activity and interactions .
Propriétés
Formule moléculaire |
C17H22N2O4 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(2R)-3-(7-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-10-6-5-7-12-11(9-18-14(10)12)8-13(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,13,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t13-/m1/s1 |
Clé InChI |
JCBJFQWNCYKIEX-CYBMUJFWSA-N |
SMILES isomérique |
CC1=C2C(=CC=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


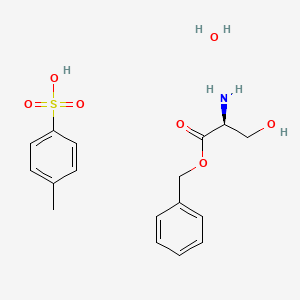

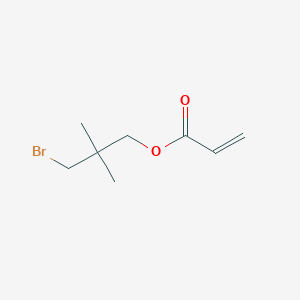
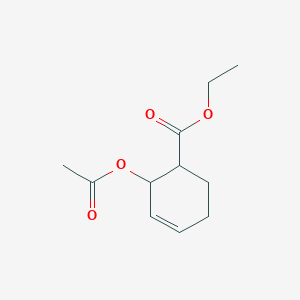
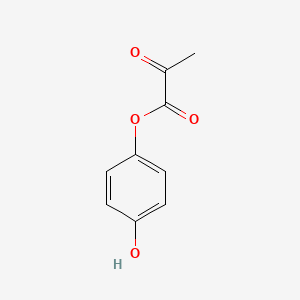
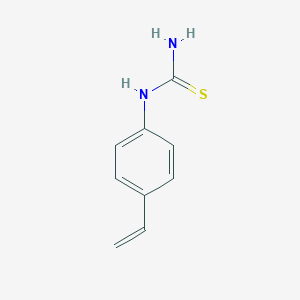
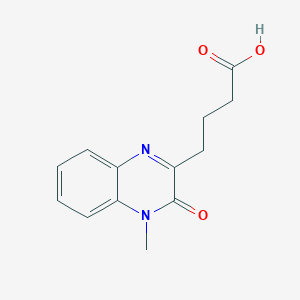

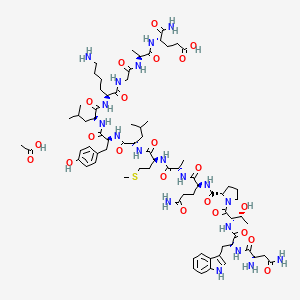
![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)
![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)


